An In-depth Technical Guide to 2-Morpholino-2-phenylacetic Acid Hydrochloride
An In-depth Technical Guide to 2-Morpholino-2-phenylacetic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Morpholino-2-phenylacetic acid hydrochloride (CAS No. 91641-50-8), a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes confirmed information with expert analysis of analogous structures to present a holistic view of its chemical identity, potential synthesis, and predicted properties. The document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration of novel phenylacetic acid and morpholine-containing derivatives for therapeutic applications.
Introduction and Chemical Identity
2-Morpholino-2-phenylacetic acid hydrochloride is a substituted α-amino acid derivative. Its structure incorporates a phenyl group and a morpholine ring attached to the α-carbon of an acetic acid moiety. The presence of the morpholine ring, a common motif in bioactive compounds, suggests potential pharmacological relevance.[1] The phenylacetic acid scaffold is also found in various therapeutic agents.[2] The hydrochloride salt form is likely utilized to enhance the compound's solubility and stability for experimental and formulation purposes.
Confirmed identifiers for 2-Morpholino-2-phenylacetic acid hydrochloride are presented in the table below.
| Identifier | Value | Source |
| CAS Number | 91641-50-8 | [3] |
| Molecular Formula | C₁₂H₁₆ClNO₃ | [3] |
| Molecular Weight | 257.71 g/mol | [3] |
| IUPAC Name | 2-morpholino-2-phenylacetic acid;hydrochloride |
Physicochemical Properties (Predicted and Inferred)
| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |
| Physical State | White to off-white solid | Phenylacetic acid and many of its derivatives are solids at room temperature.[3] |
| Melting Point | Not available | Expected to be a crystalline solid with a defined melting point. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form is expected to enhance aqueous solubility. The parent molecule has polar functional groups. |
| pKa | Not available | The carboxylic acid proton will be acidic. The morpholine nitrogen will be basic. |
Synthesis and Characterization
While a specific, detailed synthesis protocol for 2-Morpholino-2-phenylacetic acid hydrochloride is not published in readily accessible literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for the formation of α-amino acids and their derivatives.[4]
Proposed Retrosynthetic Analysis and Synthesis Pathway
A logical approach to the synthesis of 2-Morpholino-2-phenylacetic acid involves the nucleophilic substitution of an α-halo-phenylacetic acid derivative with morpholine.
Caption: Proposed synthetic pathway for 2-Morpholino-2-phenylacetic acid hydrochloride.
Experimental Protocol (Hypothetical)
The following is a hypothetical, step-by-step methodology for the synthesis of 2-Morpholino-2-phenylacetic acid hydrochloride based on the proposed pathway. This protocol requires experimental validation and optimization.
Step 1: Synthesis of α-Bromo-phenylacetic acid from Mandelic Acid
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To a solution of mandelic acid in a suitable solvent (e.g., a mixture of acetic acid and water), add hydrobromic acid.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude α-bromo-phenylacetic acid. Purification can be achieved by recrystallization.
Step 2: Synthesis of 2-Morpholino-2-phenylacetic acid
-
Dissolve α-bromo-phenylacetic acid in a suitable polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add an excess of morpholine (typically 2-3 equivalents) to the solution. The excess morpholine also acts as a base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base extraction procedure.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Morpholino-2-phenylacetic acid in a suitable solvent (e.g., diethyl ether or isopropanol).
-
Slowly add a solution of hydrochloric acid in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 2-Morpholino-2-phenylacetic acid hydrochloride.
Analytical Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the morpholine, phenyl, and acetic acid moieties.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carboxylic acid (O-H and C=O stretches) and the C-N and C-O bonds of the morpholine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Elemental Analysis: To confirm the elemental composition of the hydrochloride salt.
Potential Pharmacological Properties and Biological Significance (Inferred)
While no specific pharmacological data for 2-Morpholino-2-phenylacetic acid hydrochloride has been found in the reviewed literature, the structural motifs present in the molecule suggest potential areas of biological activity.
-
Morpholine Derivatives: The morpholine ring is a privileged scaffold in medicinal chemistry, found in a wide range of drugs with diverse activities, including antibacterial, anticancer, and anti-inflammatory properties.[5][6]
-
Phenylacetic Acid Derivatives: Phenylacetic acid and its derivatives have been explored for various therapeutic applications, including as agonists for peroxisome proliferator-activated receptors (hPPARs) with potential in treating metabolic disorders.[2]
-
α-Amino Acid Scaffolds: α-Amino acids are fundamental building blocks of proteins and are involved in numerous biological processes. Synthetic α-amino acids with unnatural side chains are of great interest in drug discovery for their potential to modulate enzyme activity or receptor binding.[7][8]
Given these precedents, 2-Morpholino-2-phenylacetic acid hydrochloride could be a candidate for screening in various biological assays, particularly those related to inflammation, cancer, and metabolic diseases.
Safety and Handling
Based on the GHS hazard statements provided by a chemical supplier, 2-Morpholino-2-phenylacetic acid hydrochloride should be handled with care.[3]
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
2-Morpholino-2-phenylacetic acid hydrochloride is a chemical entity with potential for further investigation in the field of medicinal chemistry. This technical guide has provided a summary of its known properties and a scientifically grounded, albeit hypothetical, framework for its synthesis and characterization. Future research should focus on the experimental validation of the proposed synthetic route, a thorough characterization of the compound's physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activities to unlock its therapeutic potential.
References
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Sciencemadness Wiki. (2022, August 17). Phenylacetic acid. Retrieved from [Link]
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Santini, C., Berger, G. D., Han, W., Mosley, R., MacNaul, K., Berger, J., ... & Sahoo, S. P. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & medicinal chemistry letters, 13(7), 1277-1280. Retrieved from [Link]
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Hayashi, Y., Iijima, K., Katada, J., Muramatsu, M., & Kogen, H. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & medicinal chemistry letters, 16(20), 5323-5327. Retrieved from [Link]
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Asif, M. (2014). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Retrieved from [Link]
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González-Vera, J. A., García-Muñoz, S., & Foubelo, F. (2023). Synthesis of α, α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. Organic letters, 25(30), 5649-5654. Retrieved from [Link]
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González-Vera, J. A., García-Muñoz, S., & Foubelo, F. (2023). Synthesis of α, α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. ACS Publications. Retrieved from [Link]
- Asif, M. (2014). A review on pharmacological profile of Morpholine derivatives. International Journal of Research and Development in Pharmacy and Life Sciences, 3(5), 1149-1156.
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Human Metabolome Database. (n.d.). Showing metabocard for Phenylacetic acid (HMDB0000209). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved from [Link]
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StudySmarter. (2023, October 21). Alpha Amino Acid Synthesis: Technique & Examples. Retrieved from [Link]
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